1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
“1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 and its IUPAC name is 1-benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Anti-acetylcholinesterase Activity
A study on novel piperidine derivatives, closely related to "1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride," highlighted their synthesis and evaluation for anti-acetylcholinesterase (anti-AChE) activity. The research found that certain derivatives showed potent inhibition of acetylcholinesterase, indicating potential use as antidementia agents due to their significant effect on increasing acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Oxidative Metabolism
Another study focused on "Lu AA21004," a novel antidepressant structurally related to the piperazine class, investigated its oxidative metabolism using human liver microsomes. This research provides insights into the metabolic pathways and enzymes involved in the biotransformation of compounds within this class, offering essential information for understanding their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with GABA receptors affects the neurotransmission pathway . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system in certain organisms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis .
Properties
IUPAC Name |
1-benzyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18;;/h1-3,6-7,18-19H,4-5,8-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPDURLGCSMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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